4-[2-[2-(3,5-Dimethylpiperidin-1-yl)ethoxy]ethoxy]benzonitrile;hydrochloride
Overview
Description
4-[2-[2-(3,5-Dimethylpiperidin-1-yl)ethoxy]ethoxy]benzonitrile;hydrochloride is a chemical compound known for its unique structure and potential applications in various scientific fields. This compound is characterized by the presence of a benzonitrile group, which is linked to a piperidine ring through an ethoxyethoxy chain. The hydrochloride form enhances its solubility in water, making it more suitable for various applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-[2-(3,5-Dimethylpiperidin-1-yl)ethoxy]ethoxy]benzonitrile;hydrochloride typically involves multiple steps. The process begins with the preparation of the piperidine derivative, followed by the introduction of the ethoxyethoxy chain. The final step involves the attachment of the benzonitrile group. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and reduce costs. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
4-[2-[2-(3,5-Dimethylpiperidin-1-yl)ethoxy]ethoxy]benzonitrile;hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcome .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxyl or carbonyl derivatives, while reduction may produce amines or alkanes .
Scientific Research Applications
4-[2-[2-(3,5-Dimethylpiperidin-1-yl)ethoxy]ethoxy]benzonitrile;hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can be used in studies involving receptor binding and signal transduction.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-[2-[2-(3,5-Dimethylpiperidin-1-yl)ethoxy]ethoxy]benzonitrile;hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound can modulate the activity of these targets, leading to various biological effects. The pathways involved may include signal transduction cascades and metabolic processes .
Comparison with Similar Compounds
Similar Compounds
- 4-[2-(3,5-dimethylpiperidin-1-yl)ethoxy]benzaldehyde hydrochloride
- 4-[2-(3,5-dimethyl-1-piperidinyl)ethoxy]benzaldehyde hydrochloride
Uniqueness
Compared to similar compounds, 4-[2-[2-(3,5-Dimethylpiperidin-1-yl)ethoxy]ethoxy]benzonitrile;hydrochloride has a unique combination of functional groups that confer specific chemical and biological properties. Its structure allows for versatile modifications, making it a valuable tool in various research applications .
Properties
IUPAC Name |
4-[2-[2-(3,5-dimethylpiperidin-1-yl)ethoxy]ethoxy]benzonitrile;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O2.ClH/c1-15-11-16(2)14-20(13-15)7-8-21-9-10-22-18-5-3-17(12-19)4-6-18;/h3-6,15-16H,7-11,13-14H2,1-2H3;1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CKEANQSJJPMHTP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CN(C1)CCOCCOC2=CC=C(C=C2)C#N)C.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27ClN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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